molecular formula C10H14BrN B8439571 (3-Bromo-3-phenyl-propyl)-methyl-amine

(3-Bromo-3-phenyl-propyl)-methyl-amine

Cat. No.: B8439571
M. Wt: 228.13 g/mol
InChI Key: NMCAGDNOVOBZOF-UHFFFAOYSA-N
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Description

(3-Bromo-3-phenyl-propyl)-methyl-amine is a brominated tertiary amine characterized by a propyl backbone substituted with a bromine atom and a phenyl group at the 3-position, along with a methylamine group. Its molecular formula is C₁₀H₁₄BrN, with a molecular weight of 228.13 g/mol. The compound’s structure combines aromatic (phenyl) and halogenated (bromine) features, influencing its physicochemical properties and reactivity. Characterization typically involves NMR, IR, and HRMS to confirm structure and purity .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-bromo-N-methyl-3-phenylpropan-1-amine

InChI

InChI=1S/C10H14BrN/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3

InChI Key

NMCAGDNOVOBZOF-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(3-Bromo-3-phenyl-propyl)-methyl-amine C₁₀H₁₄BrN 228.13 3-Bromo, 3-phenyl, methylamine
(3-Bromo-2,2-dimethylpropyl)(methyl)amine C₆H₁₄BrN 180.09 3-Bromo, 2,2-dimethyl, methylamine
[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine C₁₂H₁₉BrN₂ 271.20 3-Bromophenyl, dimethylamino-propyl
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine C₉H₁₃BrN₂ 229.12 Pyridine ring, 6-bromo, isopropyl
[1-(4-bromophenyl)propyl][(3-fluorophenyl)methyl]amine C₁₆H₁₇BrFN 322.22 4-Bromophenyl, 3-fluorophenyl

Key Observations :

  • Steric and Electronic Effects : The phenyl group in this compound introduces steric bulk and aromatic π-system interactions, which are absent in aliphatic analogs like (3-Bromo-2,2-dimethylpropyl)(methyl)amine. This difference impacts solubility and reactivity in substitution reactions .
  • Heterocyclic vs. Aromatic Systems : The pyridine ring in (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine introduces basic nitrogen , enhancing hydrogen-bonding capability compared to purely aromatic systems .

Physicochemical Properties

Data from related bromo-amine derivatives suggest trends in properties such as logP (lipophilicity) and water solubility :

Property This compound (Estimated) Isopropyl-(2-methoxy-ethyl)-methyl-amine
logP ~1.5–2.0* 0.973
Water Solubility (log10WS) ~-1.0 to -0.5* -0.52
Molecular Volume (mcvol) ~150–160 mL/mol* 125.34 mL/mol

*Estimates based on substituent contributions (bromine and phenyl increase logP and reduce solubility).

Key Insights :

  • The bromine atom and phenyl group in this compound significantly increase lipophilicity compared to non-aromatic analogs like Isopropyl-(2-methoxy-ethyl)-methyl-amine. This property enhances membrane permeability but may reduce aqueous solubility .
  • Molecular volume correlates with steric hindrance, affecting interactions in biological systems or catalytic processes .

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Bromination

A common approach involves Friedel-Crafts alkylation to introduce the phenylpropyl backbone, followed by bromination. For example:

  • Friedel-Crafts Alkylation : React cinnamonitrile with benzene under acidic conditions to form 3,3-diphenylpropionitrile, then hydrogenate to 3,3-diphenylpropylamine.

  • Bromination : Introduce bromine via electrophilic substitution or radical halogenation. For instance, N-bromosuccinimide (NBS) in dimethylformamide (DMF) or CCl₄ can selectively brominate the alkyl chain.

Key Considerations :

  • Substrate Preparation : Use catalysts like AlCl₃ for Friedel-Crafts reactions.

  • Bromination Control : Stoichiometric NBS minimizes di-substitution byproducts.

Reductive Amination with Bromine Incorporation

Reductive amination offers a direct route to methylamine derivatives. Adapted from methods for N-methyl-3,3-diphenylpropylamine:

  • Schiff Base Formation : React 3,3-diphenylpropylamine with aldehyde (e.g., formaldehyde) to form an imine.

  • Methylation and Bromination : Methylate the Schiff base using methyl iodide or dimethyl sulfate, followed by bromination at the α-carbon.

Example Reaction Pathway :

3,3-Diphenylpropylamine+HCHOSchiff Base+CH3XN-Methyl Intermediate+Br2Target Compound\text{3,3-Diphenylpropylamine} + \text{HCHO} \rightarrow \text{Schiff Base} + \text{CH}3\text{X} \rightarrow \text{N-Methyl Intermediate} + \text{Br}2 \rightarrow \text{Target Compound}

Detailed Synthetic Methods

StepReagents/ConditionsYieldReference
ChlorinationSOCl₂, DMF, 60°C98.5%
PhthalimidePhthalimide K salt, K₂CO₃, DMF, 100°C99.7%
HydrazinolysisHydrazine hydrate, MeOH, reflux95.0%
BrominationNBS, CCl₄, UV light~80%*
MethylationCH₃I, K₂CO₃, DMF~85%*
*Estimated based on analogous reactions.

Method 2: Mitsunobu Reaction for Precision Bromination

Inspired by PMC2277507:

  • Alcohol Intermediate : Prepare (S)-3-chloro-1-phenylpropan-1-ol via asymmetric synthesis.

  • Bromine Coupling : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to replace chlorine with bromine.

  • Methylation : Treat the brominated alcohol with methylamine in the presence of a reducing agent (e.g., NaBH₄).

Advantages :

  • High regioselectivity due to Mitsunobu’s stereospecificity.

  • Avoids harsh conditions like UV irradiation.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

  • Polar Aprotic Solvents : DMF or NMP enhance nucleophilic substitution reactions (e.g., bromination).

  • Catalysts : AlCl₃ for Friedel-Crafts reactions, PPh₃ for Mitsunobu coupling.

Purification Strategies

  • Recrystallization : Use methanol/water mixtures to isolate crude product.

  • Chromatography : Silica gel with hexane/ethyl acetate gradient removes unreacted brominating agents.

Table 2: Purification Techniques

TechniqueSolvent SystemEfficiencyReference
RecrystallizationMeOH/H₂O (1:1)High
Column ChromatographyHexane/EtOAc (3:1)Moderate

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